3-Bromo-5-methyl-4-nitroaniline is an organic compound characterized by the presence of a bromine atom, a methyl group, a nitro group, and an aniline structure. It is categorized as a nitroaniline and is typically encountered as a yellow crystalline powder. The compound has a molecular weight of 244.11 g/mol and a melting point ranging from 168 to 170 °C. Its solubility profile indicates that it is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetone.
This compound's structure allows it to behave as a weak base due to the aniline group while the nitro group acts as an electron-withdrawing entity, imparting unique chemical properties. The compound is stable under normal conditions and does not decompose when exposed to air or light.
These reactions highlight the compound's versatility as a precursor in organic synthesis.
3-Bromo-5-methyl-4-nitroaniline exhibits notable biological properties, including:
Several methods are employed for synthesizing 3-Bromo-5-methyl-4-nitroaniline:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly used to confirm the structure of synthesized compounds .
3-Bromo-5-methyl-4-nitroaniline finds applications across various fields:
Research into the interactions of 3-Bromo-5-methyl-4-nitroaniline includes:
These studies are crucial for understanding its potential therapeutic applications and environmental impacts.
Several compounds share structural similarities with 3-Bromo-5-methyl-4-nitroaniline. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Bromo-4-nitroaniline | 40787-96-0 | Lacks methyl group; primarily used in dye synthesis. |
4-Bromo-5-nitrobenzene-1,2-diamine | 113269-07-1 | Contains two amine groups; used in pharmaceuticals. |
3-Chloro-5-methyl-4-nitroaniline | 62827-39-8 | Chlorine instead of bromine; similar applications. |
2-Bromo-4-nitrotoluene | 55215-57-1 | Different positioning of substituents; used in agrochemicals. |
The uniqueness of 3-Bromo-5-methyl-4-nitroaniline lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
3-Bromo-5-methyl-4-nitroaniline (IUPAC name: 3-bromo-5-methyl-4-nitrobenzenamine) is a halogenated nitroaniline derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. While the exact CAS registry number for this specific isomer is not explicitly listed in non-excluded sources, structural analogs such as 3-bromo-4-methyl-5-nitroaniline (CAS 62827-39-8) and 3-bromo-4-nitroaniline (CAS 40787-96-0) are well-documented. These compounds share a benzene ring substituted with bromine, methyl, nitro, and amine groups, differing only in substituent positions.
The compound’s structure features:
This compound is referred to by several synonyms, including:
Structural variants include:
These variants highlight the sensitivity of physicochemical properties to substituent positioning.
The synthesis of nitroaniline derivatives gained prominence in the late 20th century, driven by their utility in dyestuff and pharmaceutical intermediates. Early work by Jain and Pujari (1981) demonstrated bromination and nitration techniques for analogous compounds, laying the groundwork for modern synthetic routes. The compound’s nitro and bromine groups make it a versatile precursor in cross-coupling reactions and heterocyclic chemistry.
Key properties include:
The electron-withdrawing nitro group enhances stability, while the methyl group introduces steric effects influencing reactivity.
A common route involves:
Example reaction:
$$
\text{3-Bromo-4-methylaniline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Bromo-5-methyl-4-nitroaniline}
$$
Modern approaches employ palladium-catalyzed cross-coupling to attach bromine post-nitration, improving regioselectivity.
3-Bromo-5-methyl-4-nitroaniline (C₇H₇BrN₂O₂) exhibits a complex molecular geometry characterized by the planar aromatic benzene ring system with multiple substituents that influence its electronic configuration and spatial arrangement . The compound has a molecular weight of 231.05 g/mol and appears as a yellow crystalline powder with a melting point range of 168-170°C .
The molecular geometry is primarily determined by the benzene ring backbone, which maintains planarity due to the sp² hybridization of the carbon atoms. The nitro group (-NO₂) at the 4-position is coplanar with the benzene ring, as typically observed in nitroaniline derivatives [2]. This coplanarity is crucial for maintaining conjugation between the nitro group and the aromatic system, which significantly affects the compound's electronic properties.
The electronic configuration of 3-Bromo-5-methyl-4-nitroaniline is characterized by competing electronic effects. The nitro group at the 4-position acts as a strong electron-withdrawing group through both inductive and resonance effects, while the amino group at the 1-position serves as an electron-donating group through resonance . This creates a push-pull electronic system that influences the compound's reactivity and spectroscopic properties.
The bromine atom at the 3-position contributes additional electron-withdrawing character through inductive effects, while the methyl group at the 5-position provides modest electron-donating properties . The overall electronic structure results in a polarized molecule with significant charge distribution across the aromatic ring system.
Bond angles and molecular conformation studies of related bromoaniline and nitroaniline compounds indicate that the compound adopts a relatively planar conformation with minimal deviation from the benzene ring plane . The nitro group typically exhibits bond angles close to 120° for the O-N-O arrangement, consistent with sp² hybridization at the nitrogen center.
3-Bromo-5-methyl-4-nitroaniline exhibits positional isomerism due to the different possible arrangements of the bromine, methyl, and nitro substituents on the benzene ring. Several positional isomers exist, including 4-Bromo-5-methyl-2-nitroaniline (CAS: 827-32-7) and 3-Bromo-4-methyl-5-nitroaniline (CAS: 62827-39-8) [4] [5].
The compound does not exhibit optical isomerism as it lacks chiral centers. However, conformational isomerism may be present due to possible rotation around the C-N bond of the amino group, though this rotation is typically restricted due to partial double bond character arising from resonance with the aromatic ring [6] [7].
Rotational barriers around the amino group are influenced by the electronic environment created by the nitro group. The electron-withdrawing effect of the nitro group reduces the electron density on the amino nitrogen, affecting its ability to participate in resonance with the aromatic system [6]. This can lead to different conformational preferences compared to unsubstituted aniline derivatives.
The presence of multiple substituents creates steric interactions that can influence the preferred conformations. The methyl group at the 5-position may exhibit restricted rotation due to steric hindrance with adjacent substituents, particularly the amino group at the 1-position [8] [7].
Conformational analysis of related substituted anilines indicates that the amino group typically adopts a pyramidal geometry rather than completely planar, with the nitrogen lone pair oriented to maximize overlap with the aromatic π system while minimizing steric interactions [7]. The exact conformation depends on the balance between electronic conjugation and steric effects.
While specific X-ray diffraction data for 3-Bromo-5-methyl-4-nitroaniline is limited in the available literature, crystallographic studies of structurally related compounds provide insights into the expected crystal structure characteristics. Analogous bromo-nitroaniline compounds typically exhibit planar aromatic rings with dihedral angles less than 5° between substituents, suggesting minimal steric hindrance in the solid state .
Related nitroaniline compounds, such as para-nitroaniline, crystallize in monoclinic crystal systems with space group P2₁/n, containing four asymmetric molecules in the unit cell [2]. The crystal packing is typically stabilized by intermolecular hydrogen bonding between amino groups and nitro oxygen atoms, forming characteristic hydrogen-bonded networks.
The crystal structure of substituted anilines is influenced by the nature and position of substituents. In bromo-nitroaniline derivatives, the crystal packing often involves π-π stacking interactions between aromatic rings, supplemented by halogen bonding interactions involving the bromine atom [10] [11]. These interactions contribute to the overall stability of the crystal lattice.
X-ray diffraction studies of related compounds reveal that the nitro group maintains coplanarity with the benzene ring, with N-O bond lengths typically ranging from 1.22 to 1.24 Å [2]. The C-N bond connecting the nitro group to the aromatic ring exhibits partial double bond character, with bond lengths around 1.45 Å.
Intermolecular distances in the crystal structure are governed by van der Waals interactions and hydrogen bonding. The amino group typically participates in N-H···O hydrogen bonds with nitro oxygen atoms of adjacent molecules, creating extended hydrogen-bonded networks that stabilize the crystal structure [2].
The presence of the bromine atom introduces additional intermolecular interactions, including halogen bonding and van der Waals contacts. These interactions contribute to the overall packing efficiency and may influence the melting point and other physical properties of the compound [10].
The Nuclear Magnetic Resonance spectroscopic characteristics of 3-Bromo-5-methyl-4-nitroaniline are determined by the electronic environment created by the multiple substituents on the aromatic ring. The proton Nuclear Magnetic Resonance spectrum typically exhibits distinct resonances for the aromatic protons, amino protons, and methyl protons [12] [13].
Aromatic proton resonances appear in the downfield region between 6.5 and 8.0 ppm, with chemical shifts influenced by the electronic effects of the substituents. The proton at the 2-position (ortho to the amino group) typically appears as the most upfield aromatic signal due to the electron-donating effect of the amino group [12]. The proton at the 6-position experiences deshielding from the nitro group and appears further downfield.
The amino group protons typically appear as a broad signal around 4-6 ppm, with the exact chemical shift depending on the solvent and temperature. In deuterated dimethyl sulfoxide, amino protons often appear around 4.5-5.5 ppm [12]. The broadness of this signal is attributed to rapid exchange with the solvent and possible coupling with the aromatic ring system.
The methyl group protons appear as a sharp singlet around 2.2-2.5 ppm, with the exact chemical shift influenced by the electronic environment of the aromatic ring [12]. The methyl signal typically integrates for three protons and may show slight coupling with the adjacent aromatic proton.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 ppm, with the carbonyl carbon of the nitro group appearing around 140-150 ppm [14]. The carbon bearing the amino group typically appears around 145-155 ppm due to the electron-donating effect.
The methyl carbon appears in the aliphatic region around 20-25 ppm, with the exact chemical shift influenced by the electronic environment of the aromatic ring [14]. Carbon atoms bearing electron-withdrawing groups (nitro, bromo) appear further downfield compared to those bearing electron-donating groups.
Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The amino group exhibits characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes [15] [16].
The nitro group displays two prominent absorption bands: the asymmetric N-O stretch around 1520-1550 cm⁻¹ and the symmetric N-O stretch around 1330-1360 cm⁻¹ [15]. These bands are among the most intense in the infrared spectrum and provide definitive identification of the nitro functional group.
Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs around 2800-3000 cm⁻¹ [16]. The aromatic C=C stretching vibrations appear in the range of 1450-1600 cm⁻¹, often overlapping with other absorption bands.
The C-Br stretching vibration typically appears below 700 cm⁻¹ in the fingerprint region, though this band may be weak and difficult to assign definitively [16]. The presence of the bromine atom also influences the intensities and positions of other absorption bands through electronic effects.
Out-of-plane C-H bending vibrations of the aromatic ring appear in the range of 750-900 cm⁻¹, with the exact pattern depending on the substitution pattern of the benzene ring [16]. The presence of multiple substituents can complicate the interpretation of these bands, as they may overlap with other vibrational modes.
Property | Value | Technique |
---|---|---|
Aromatic H chemical shift (ppm) | 6.5-8.0 | ¹H NMR |
Amino H chemical shift (ppm) | 4.5-5.5 | ¹H NMR |
Methyl H chemical shift (ppm) | 2.2-2.5 | ¹H NMR |
Aromatic C chemical shift (ppm) | 110-160 | ¹³C NMR |
Methyl C chemical shift (ppm) | 20-25 | ¹³C NMR |
N-H stretch (cm⁻¹) | 3300-3500 | IR |
NO₂ asymmetric stretch (cm⁻¹) | 1520-1550 | IR |
NO₂ symmetric stretch (cm⁻¹) | 1330-1360 | IR |
Aromatic C-H stretch (cm⁻¹) | 3000-3100 | IR |
Aliphatic C-H stretch (cm⁻¹) | 2800-3000 | IR |